2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate
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Description
Scientific Research Applications
Synthesis of Multifunctional Compounds
Research has shown that trifluoromethanesulfonic acid, related to 2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate, reacts with specific phosphorus compounds to produce stable multifunctional derivatives. These compounds are essential in synthesizing various phosphorus-containing organic molecules, indicating the role of trifluoromethanesulphonate derivatives in the preparation of complex organic phosphorus compounds (Dyer, Baceiredo, & Bertrand, 1996).
Rapid Synthesis of Deoxyfluoro Sugars
Tris(dimethylamino)sulphonium difluorotrimethylsilicate (TASF), a reagent used in conjunction with carbohydrate trifluoromethanesulphonates, facilitates the rapid synthesis of deoxyfluoro sugars. This process is significant for producing fluorinated carbohydrate radiopharmaceuticals for medical imaging, highlighting the importance of trifluoromethanesulphonate derivatives in radiopharmaceutical synthesis (Szarek, Hay, & Doboszewski, 1985).
Polymerization Initiators
Ionic trifluoromethanesulphonates, akin to this compound, have been investigated as polymerization initiators. Their strong solvation with their conjugate acid in certain solvents demonstrates their potential utility in the polymerization of ethylenic monomers, contributing to advancements in materials science (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
Synthesis of Fluorinated Compounds
Research into the base-mediated decomposition of mannose triflate for synthesizing 2-deoxy-2-18F-fluoro-D-glucose (2-18FDG) showcases the application of trifluoromethanesulphonate derivatives in synthesizing radiopharmaceuticals. This synthesis is crucial for producing compounds used in positron emission tomography (PET) imaging, illustrating the compound's role in medical diagnostics (Chirakal, McCarry, Lonegran, Firnau, & Garnett, 1995).
Properties
IUPAC Name |
(2-chloro-4-fluoro-5-iodophenyl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4IO3S/c8-3-1-4(9)5(13)2-6(3)16-17(14,15)7(10,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXAPLUBFWKTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)Cl)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4IO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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